molecular formula C8H15NO3 B071411 2-(5,5-Dimethylmorpholin-2-yl)acetic acid CAS No. 180863-28-9

2-(5,5-Dimethylmorpholin-2-yl)acetic acid

Cat. No.: B071411
CAS No.: 180863-28-9
M. Wt: 173.21 g/mol
InChI Key: SEYCKMQSPUVYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,5-Dimethylmorpholin-2-yl)acetic acid is an organic compound with the molecular formula C8H15NO3 It is a derivative of morpholine, a heterocyclic amine, and features a dimethyl substitution at the 5-position of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethylmorpholin-2-yl)acetic acid typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring. This can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Dimethylation: The next step is the dimethylation of the morpholine ring at the 5-position. This can be accomplished using methyl iodide in the presence of a strong base such as sodium hydride.

    Introduction of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety. This can be achieved through the reaction of the dimethylmorpholine intermediate with chloroacetic acid in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethylmorpholin-2-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(5,5-Dimethylmorpholin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethylmorpholin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It can also interact with cellular receptors, influencing signal transduction pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Morpholine-2-carboxylic acid: Similar structure but lacks the dimethyl substitution.

    2-(4,4-Dimethylmorpholin-2-yl)acetic acid: Similar structure but with different substitution pattern.

    N-Methylmorpholine-2-carboxylic acid: Similar structure but with a different functional group.

Uniqueness

2-(5,5-Dimethylmorpholin-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The dimethyl substitution at the 5-position of the morpholine ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5,5-dimethylmorpholin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2)5-12-6(4-9-8)3-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYCKMQSPUVYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861427
Record name (5,5-Dimethylmorpholin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180863-28-9
Record name 5,5-Dimethyl-2-morpholineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180863-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5,5-Dimethylmorpholin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.